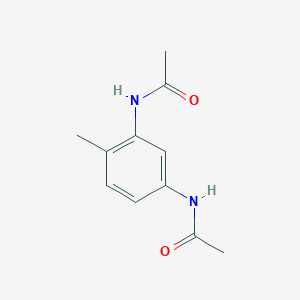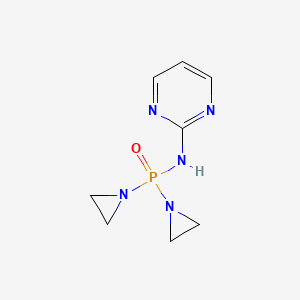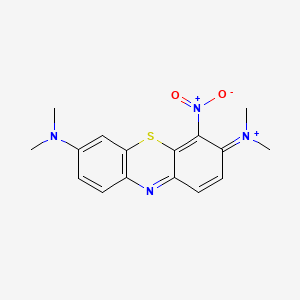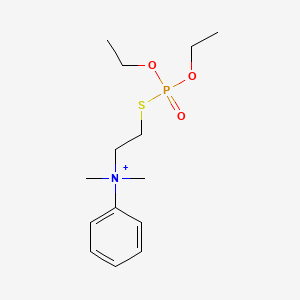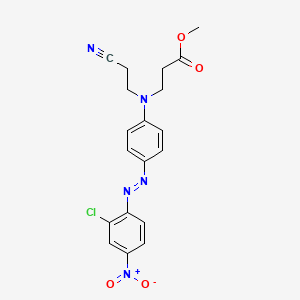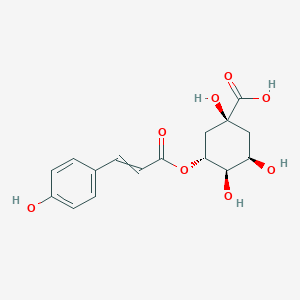
5-p-Coumaroylquinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-p-Coumaroylquinic acid is a natural product found in Lonicera japonica with data available.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization in Coffee Beans
5-p-Coumaroylquinic acid has been identified and characterized in green coffee beans. It is one of several minor p-coumaric acid-containing chlorogenic acids detected in coffee beans, contributing to the comprehensive characterization of chlorogenic acids in coffee (Clifford et al., 2006).
Role in Fruit Composition
In quince fruit (Cydonia oblonga Mill.), 4-p-coumaroylquinic acid was identified among other hydroxycinnamic acids. This research contributes to understanding the phenolic profiles of fruits and their potential health benefits (Stojanović et al., 2017).
Biomarkers in Apple Cultivars
4-p-Coumaroylquinic acid has been identified as a biomarker in apple cultivars. This compound plays a role in the metabolomic differentiation between apple cultivars resistant and susceptible to rosy apple aphid, demonstrating its relevance in agricultural research and plant resistance studies (Alonso-Salces et al., 2022).
Polyphenol Profiles and Antioxidant Properties
5-p-Coumaroylquinic acid has been identified in Osmanthus fragrans flowers. Its presence, along with other phenolic compounds, contributes to the antioxidant properties of these flowers, highlighting the potential for developing natural antioxidant sources (Li et al., 2017).
Antibacterial and Antifungal Properties
5-p-Coumaroylquinic acid demonstrated antibacterial activity against bacterial strains and antifungal activity against Magnaporthe grisea. This research explores the potential of quinic acid derivatives for developing antibacterial and antifungal agents (Zhang et al., 2013).
Eigenschaften
Produktname |
5-p-Coumaroylquinic acid |
|---|---|
Molekularformel |
C16H18O8 |
Molekulargewicht |
338.31 g/mol |
IUPAC-Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/t11-,12-,14-,16+/m1/s1 |
InChI-Schlüssel |
BMRSEYFENKXDIS-NCZKRNLISA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Synonyme |
5-p-coumaroylquinic acid 5-pCoQA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(butylamino)-N-[4-[5-[[2-(butylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1207400.png)
![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)
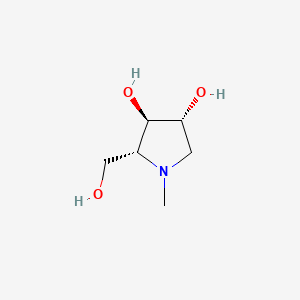
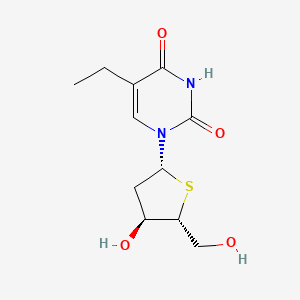
![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
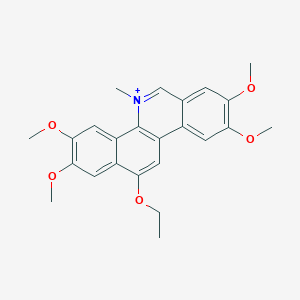
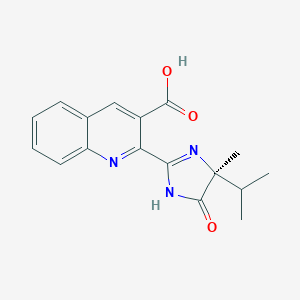
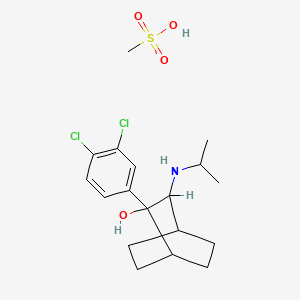
![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)
